molecular formula C22H25ClN4O3 B1658645 (E)-1-[4-[2-(4-Butan-2-ylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine CAS No. 6172-26-5

(E)-1-[4-[2-(4-Butan-2-ylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No. B1658645
CAS RN: 6172-26-5
M. Wt: 428.9 g/mol
InChI Key: MGNHDVFTYCTMGY-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[4-[2-(4-Butan-2-ylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine is a useful research compound. Its molecular formula is C22H25ClN4O3 and its molecular weight is 428.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-1-[4-[2-(4-Butan-2-ylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-[4-[2-(4-Butan-2-ylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6172-26-5

Product Name

(E)-1-[4-[2-(4-Butan-2-ylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine

Molecular Formula

C22H25ClN4O3

Molecular Weight

428.9 g/mol

IUPAC Name

(E)-1-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C22H25ClN4O3/c1-4-16(2)18-5-7-19(8-6-18)29-9-10-30-22-20(23)11-17(12-21(22)28-3)13-26-27-14-24-25-15-27/h5-8,11-16H,4,9-10H2,1-3H3/b26-13+

InChI Key

MGNHDVFTYCTMGY-LGJNPRDNSA-N

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=N/N3C=NN=C3)OC

SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=NN3C=NN=C3)OC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=NN3C=NN=C3)OC

Origin of Product

United States

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